N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Description
N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a pyrazolo-pyrimidinone derivative characterized by:
- A 1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidine core.
- An acetamide linker connecting the core to a 4-bromophenyl substituent.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c1-19-13-11(6-17-19)14(22)20(8-16-13)7-12(21)18-10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDWJIPMNVGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine scaffold and subsequent acylation with 4-bromophenylacetyl chloride. The reaction conditions and purification methods are crucial for obtaining high yields and purity.
Anticancer Properties
Research indicates that compounds featuring the pyrazolo[3,4-d]pyrimidine structure exhibit potent anticancer activities. A study demonstrated that derivatives of this scaffold can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Specifically, this compound has shown efficacy against both wild-type and mutant forms of EGFR, leading to significant apoptosis in cancer cell lines .
The mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. By targeting specific protein interactions within the EGFR signaling pathway, it disrupts cellular processes that are crucial for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the pyrazolo[3,4-d]pyrimidine ring and substitution patterns on the bromophenyl group can significantly influence potency and selectivity. For instance:
| Substituent | Effect on Activity |
|---|---|
| 4-Bromo Group | Enhances binding affinity to target proteins |
| Methyl Group | Increases lipophilicity and cellular uptake |
| Acetamide Moiety | Modulates solubility and bioavailability |
Case Studies
- Inhibition Studies : A series of in vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A431, H1975) .
- Animal Models : In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor growth rates compared to controls. The mechanism was attributed to induced apoptosis and cell cycle arrest .
- Combination Therapies : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects by targeting multiple pathways involved in tumor progression .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound differs from analogues in key substituents, which influence physicochemical properties and biological interactions:
Key Observations :
- Electron Effects : The 4-bromophenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller halogens (e.g., F in ). Bromine’s polarizability may enhance van der Waals interactions in biological targets.
- Linker Diversity : Unlike hydrazide-hydrazone derivatives (e.g., 5c ), the target’s acetamide linker lacks conjugated π-systems, which may reduce rigidity but improve metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
